isoflavonoidi
Isoflavonones are a class of flavonoid compounds found primarily in plants, particularly in legumes such as soybeans and other members of the Fabaceae family. Structurally, isoflavonones exhibit a 3-phenyl chromone backbone with an additional phenolic hydroxyl group at position C-5. These compounds are known for their diverse biological activities, including antioxidant, anti-inflammatory, and potential estrogenic properties.
In terms of health benefits, isoflavonones have been studied for their potential role in reducing the risk of cardiovascular disease by lowering cholesterol levels and improving blood pressure. Additionally, they may help alleviate menopausal symptoms due to their weak estrogen-like activity. Research also suggests that these compounds could play a role in preventing certain types of cancer, particularly breast cancer, through their ability to modulate hormone receptors.
Isolation and purification techniques for isoflavonones typically involve extraction from plant sources followed by chromatographic methods such as liquid-liquid partitioning or high-performance liquid chromatography (HPLC). Due to their potential health benefits, these compounds are of great interest in the development of functional foods and dietary supplements.

Struttura | Nome chimico | CAS | MF |
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8-Fluoro-3-phenylchroman-4-one | 1529771-67-2 | C15H11FO2 |
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4H-1-Benzopyran-4-one, 3-(3,4-dihydroxyphenyl)-5,7-dihydroxy-6-(3-hydroxy-3-methylbutyl)- | 1879910-27-6 | C20H20O7 |
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Parvisoflavone B; 1'',2''-Dihydro | 41628-69-7 | C20H18O6 |
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Scandenone; 4'''-Oxo, 4'-Me ether | 1225566-09-5 | C26H24O6 |
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Platyisoflavanone D | 1416359-64-2 | C20H20O7 |
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GUI_7.1 | 625835-42-9 | C20H20O6 |
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Flavescenone A | 578740-72-4 | C21H20O7 |
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3,4-Dihydroxyisoosajin; (3ξ,4ξ)-form, 4-O-[4-(Methoxymethyl)phenyl] | 2097766-52-2 | C33H32O8 |
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Millexatin D | 2250047-67-5 | C26H26O6 |
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Millexatin J | 913691-62-0 | C22H20O7 |
Letteratura correlata
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Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
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Li-Na Lu,Cheng Chen,Kang Xiao,Ting Ouyang,Jun Zhang,Zhao-Qing Liu Catal. Sci. Technol., 2020,10, 7256-7261
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
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4. Book reviews
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Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821
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